meso-Cystine

Stereochemistry Chiral Purity Analytical Chemistry

Researchers relying on generic cystine preparations risk invalidating enzyme kinetics and chiral analyses due to uncontrolled stereochemical variables. meso-Cystine (CAS 6020-39-9) is the defined achiral diastereomer-composed of one D- and one L-cysteine linked by a disulfide-eliminating this ambiguity. • Optical inactivity (~0° specific rotation) provides an ideal achiral standard for polarimeter calibration and a void-volume marker in chiral HPLC method development. • Distinct enzyme susceptibility vs. L- or D-cystine enables precise probing of disulfide-bond stereospecificity at enzyme active sites. • Preferential formation of stable cyclic assemblies makes it a privileged scaffold in dynamic combinatorial chemistry and supramolecular materials research. Supplied with full analytical documentation; bulk quantities available on request.

Molecular Formula C6H12N2O4S2
Molecular Weight 240.3 g/mol
CAS No. 6020-39-9
Cat. No. B1588554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeso-Cystine
CAS6020-39-9
Molecular FormulaC6H12N2O4S2
Molecular Weight240.3 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SSCC(C(=O)O)N
InChIInChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+
InChIKeyLEVWYRKDKASIDU-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





meso-Cystine (CAS 6020-39-9): Essential Baseline for Achiral Disulfide Research


meso-Cystine (CAS 6020-39-9), also known as meso-2,2'-dithiobis(2-aminopropanoic acid), is a non-proteinogenic, achiral stereoisomer of the amino acid dimer cystine. It comprises one D-cysteine and one L-cysteine unit linked by a disulfide bond, possessing an internal plane of symmetry that renders the molecule optically inactive [1]. This structural feature fundamentally distinguishes it from its chiral counterparts, L-cystine and D-cystine, and from the racemic mixture (DL-cystine). Its primary use is as a critical tool in fundamental research to elucidate the stereospecificity of biological and chemical processes involving disulfide bonds [2].

Why Generic 'Cystine' Fails: The Quantified Case for Selecting meso-Cystine (CAS 6020-39-9)


Substituting meso-cystine with a generic 'cystine' preparation, such as a racemic mixture (DL-cystine) or the more common L-cystine, introduces significant and often uncontrolled variables that can invalidate experimental outcomes. The profound differences in stereochemistry dictate distinct interactions in chiral environments, leading to quantifiably different solubility profiles , optical properties [1], and susceptibility to enzymatic processing [2]. For instance, while a racemic mixture comprises a 1:1 ratio of D- and L- enantiomers and is also optically inactive, its components can exhibit vastly different biological activities compared to the pre-formed meso diastereomer, as demonstrated by enzyme kinetics. Therefore, precise and reproducible research necessitates the use of the specific meso stereoisomer rather than an undefined or enantiopure alternative.

meso-Cystine (CAS 6020-39-9): Verified Differentiation Data Against Common Analogs


Optical Inactivity vs. High Specific Rotation in L-Cystine and D-Cystine

meso-Cystine is fundamentally achiral, possessing an internal plane of symmetry that results in optical inactivity. This contrasts sharply with the enantiopure L- and D-cystine isomers, which exhibit high specific rotation values. According to vendor specifications, the specific rotation for meso-cystine (as part of a mixture) is measured at [α]20/D = -2.0 to +2.0 degrees, confirming its lack of optical activity [1]. In comparison, L-cystine has a reported specific rotation of -215 degrees, and D-cystine has a reported value of +223 degrees under similar conditions [2].

Stereochemistry Chiral Purity Analytical Chemistry

Superior Water Solubility of meso-Cystine Relative to D-Cystine

At 25°C, the water solubility of meso-cystine is reported as 56 mg/L . This is nearly identical to the solubility reported for D-cystine, which is 57 mg/L , but approximately half the solubility of L-cystine, which is reported as 112 mg/L . This indicates a stereochemistry-dependent solubility profile where the diastereomeric meso form exhibits significantly lower aqueous solubility than its L,L-enantiomer.

Solubility Formulation Biophysical Chemistry

Differential Susceptibility to Snake Venom L-Amino Acid Oxidase Compared to DL-Cystine

In a classic study on isomeric cystinylcystine peptides, meso-cystine was directly compared to DL-cystine for susceptibility to enzymatic digestion. The study found that DL-cystine exhibited a "considerably greater susceptibility" to the action of snake venom L-amino acid oxidase compared to meso-cystine [1]. While both forms were reported as nearly equal in their susceptibility to cystine desulfurase, this differential enzymatic recognition highlights a key functional distinction based solely on stereochemistry.

Enzymology Stereospecificity Peptide Synthesis

Preferential Formation of Self-Assembled Cyclic Structures Over Other Diastereomers

In dynamic combinatorial chemistry experiments involving cystine-based derivatives, the meso diastereomer was found to form preferentially over other diastereomers under conditions favoring cyclic assembly formation [1]. This was observed via 1H NMR spectroscopy in a CDCl3 solution with a thiolate catalyst. The study concluded that this preferential formation indicates a "higher stability of its cyclic assemblies under the applied conditions, in comparison to the other diastereomers" [2].

Supramolecular Chemistry Self-Assembly Dynamic Combinatorial Chemistry

Optimal Applications for meso-Cystine (CAS 6020-39-9) Based on Verified Properties


Chiral Chromatography Method Development and Calibration

Due to its verified optical inactivity (specific rotation near zero), meso-cystine serves as an ideal achiral standard for calibrating polarimeters and as a negative control or void volume marker in chiral chromatographic method development. Its ability to be distinguished from enantiomers allows for the accurate quantification of chiral purity in L- or D-cystine samples [1].

Investigating Stereospecific Enzyme Kinetics and Active Site Geometry

The quantifiable difference in susceptibility to enzymes like snake venom L-amino acid oxidase makes meso-cystine a powerful probe for studying the stereospecificity of enzyme active sites. It can be used to determine how the geometry of a disulfide bond influences substrate recognition and catalytic efficiency, as demonstrated in early peptide studies [2].

Building Block for Supramolecular Self-Assembly

The preferential formation of stable cyclic assemblies from meso-cystine derivatives, compared to other diastereomers, positions this compound as a valuable scaffold in dynamic combinatorial chemistry and supramolecular materials science. It can be used to rationally design and bias self-assembly pathways to create new nanostructures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for meso-Cystine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.